

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

[Get Quote](#)

Introduction: The Strategic Importance of Hydroxymethylation in Modern Synthesis

The introduction of a hydroxymethyl (-CH₂OH) group into organic molecules is a pivotal transformation in the fields of medicinal chemistry and materials science. Primary alcohols are versatile functional groups that can be readily converted into a wide array of other functionalities, including aldehydes, carboxylic acids, and esters.^[1] In drug development, the hydroxymethyl moiety often enhances solubility and provides a key interaction point for binding to biological targets.^[2] Traditional methods for hydroxymethylation can be multi-step or require harsh conditions, limiting their applicability to complex molecules.^[3]

The palladium-catalyzed Stille cross-coupling reaction offers a mild and highly efficient alternative for the direct introduction of a hydroxymethyl group.^{[1][3]}

(Tributylstannyl)methanol has emerged as a key reagent in this context, serving as a stable and effective hydroxymethyl anion equivalent.^[1] Its use in Stille couplings allows for the formation of C(sp²)–C(sp³) bonds under conditions that tolerate a broad range of functional groups, making it an invaluable tool for late-stage functionalization in complex syntheses.^{[4][5]} ^[6] This guide provides an in-depth overview of the reaction, detailed experimental protocols, and expert insights to enable researchers to successfully implement this powerful methodology.

The Reagent: (Tributylstannyl)methanol

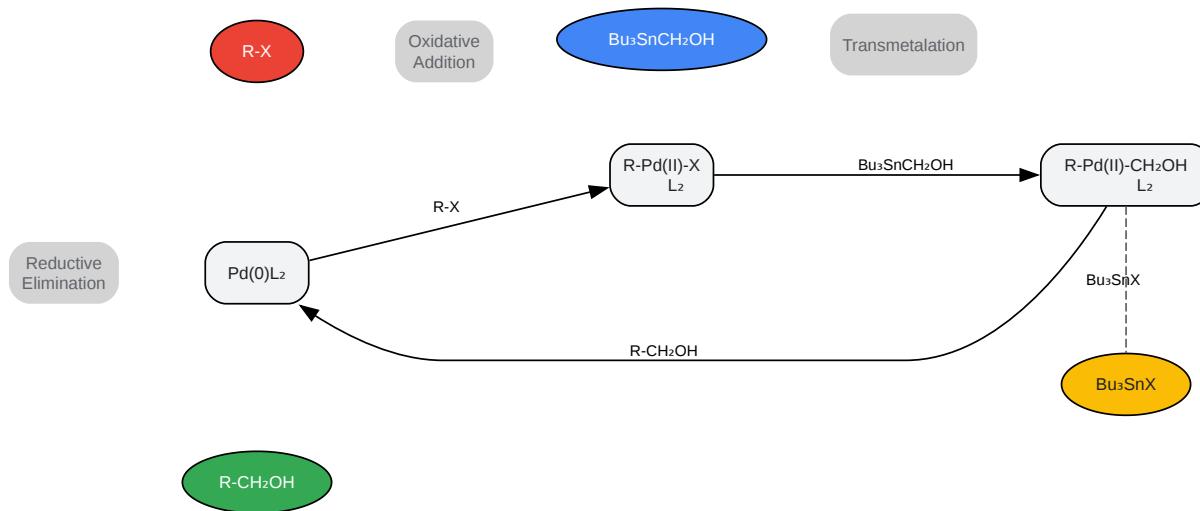
(Tributylstanny)methanol ($C_{13}H_{30}OSn$) is a colorless to light yellow, air-sensitive liquid.^[2] Its unique structure, featuring a tributyltin group bonded to a hydroxymethyl moiety, is the basis of its synthetic utility.^{[1][2]} The tributyltin group facilitates the crucial transmetalation step in the palladium catalytic cycle, while the hydroxymethyl group is the functional unit transferred to the substrate.^[1]

Physicochemical Properties of (Tributylstanny)methanol

Property	Value
CAS Number	27490-33-1
Molecular Formula	$C_{13}H_{30}OSn$
Molecular Weight	321.09 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	110°C / 0.01 mmHg
Solubility	Soluble in chloroform, dichloromethane, and other common organic solvents

(Data sourced from various chemical suppliers)^{[2][7]}

Handling and Safety Considerations


(Tributylstanny)methanol is toxic if swallowed and harmful in contact with skin.^[8] It can cause skin and serious eye irritation and may cause respiratory irritation.^[8] Organotin compounds are also known to be environmentally hazardous.^[8] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[8] It is an air-sensitive compound and should be stored under an inert atmosphere.^[2]

The Reaction: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, catalyzed by a palladium(0) complex.[9][10] When **(tributylstanny)methanol** is used as the organostannane, the net result is the hydroxymethylation of the organic electrophile.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

[Click to download full resolution via product page](#)

Figure 1: Catalytic Cycle of Stille Hydroxymethylation.

- Oxidative Addition: The active $Pd(0)$ catalyst reacts with the organic electrophile ($R-X$, typically an aryl or vinyl halide/triflate) to form a $Pd(II)$ intermediate.[2][11] This step is often the rate-determining step of the cycle.[2]
- Transmetalation: The hydroxymethyl group is transferred from the tributyltin moiety of **(tributylstanny)methanol** to the palladium center, displacing the halide or triflate and

forming a new organopalladium(II) intermediate.[1][2]

- Reductive Elimination: The newly formed carbon-carbon bond is created as the hydroxymethyl group and the organic group (R) are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired primary alcohol product (R-CH₂OH).[2][11]

Experimental Protocols

The following protocols provide a general framework for conducting a palladium-catalyzed cross-coupling reaction with **(tributylstannyl)methanol**. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and additives) may be necessary for specific substrates.

Protocol 1: Synthesis of **(Tributylstannyl)methanol**

While commercially available, **(tributylstannyl)methanol** can also be synthesized in the laboratory. A common procedure involves the reaction of tributyltin hydride with paraformaldehyde.[12][13]

Materials:

- Diisopropylamine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (in hexanes)
- Tributyltin hydride
- Paraformaldehyde
- Petroleum ether
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine in anhydrous THF.[13]
- Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe.[13]
- After stirring for 30 minutes, add a solution of tributyltin hydride in THF dropwise.[13]
- After another 30 minutes, add paraformaldehyde in one portion.[12][13]
- Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[12]
- Dilute the resulting solution with petroleum ether and wash with water.[12][13]
- Separate the aqueous phase and extract with petroleum ether.[12]
- Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(tributylstannyl)methanol** as a colorless oil.[12][13] This crude product is often used without further purification.[12]

Protocol 2: General Procedure for the Hydroxymethylation of an Aryl Halide

This protocol outlines a typical Stille coupling between an aryl halide and **(tributylstannyl)methanol**.

Materials:

- Aryl halide (e.g., bromobenzene)
- **(Tributylstannyl)methanol**
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Anhydrous solvent (e.g., 1,4-dioxane or toluene)[14]
- Optional: Additives such as lithium chloride or a copper(I) salt[2][14]

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, **(tributylstannylmethanol**, and the palladium catalyst.[14]
- Add the anhydrous solvent via syringe.[14]
- If using additives, add them at this stage.
- Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[14]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl methanol.[14]

Table of Recommended Reaction Parameters

Parameter	Recommended Conditions	Rationale & Expert Insights
Palladium Catalyst	Pd(PPh ₃) ₄ , Pd(dba) ₂ with a phosphine ligand (e.g., RuPhos)	Pd(PPh ₃) ₄ is a common and effective catalyst for Stille couplings.[2][14] For less reactive aryl chlorides or triflates, a combination of a palladium source like Pd(dba) ₂ and a bulky, electron-rich phosphine ligand such as RuPhos can enhance catalytic activity.[3][15]
Catalyst Loading	1-5 mol%	Higher catalyst loadings may be necessary for challenging substrates, but typically 1-2 mol% is sufficient.
Organostannane Stoichiometry	1.1 - 1.5 equivalents	A slight excess of the organostannane is generally used to drive the reaction to completion.
Solvent	Toluene, Dioxane, DMF, THF	The choice of solvent can significantly impact the reaction rate and yield.[16] Toluene and dioxane are common choices for their high boiling points and ability to dissolve the reagents.[14]
Temperature	80 - 110 °C	The reaction is typically heated to facilitate the oxidative addition and reductive elimination steps.[14]
Additives	LiCl, Cu(I) salts (e.g., Cul, CuCN)	The addition of lithium chloride can accelerate the transmetalation step. Copper(I)

salts can act as co-catalysts, particularly in couplings with challenging substrates.[2][14]

Troubleshooting and Optimization

Problem	Possible Cause	Suggested Solution
Low or No Conversion	Inactive catalyst	Ensure the palladium catalyst is fresh and has been stored properly. Consider using a different palladium source or ligand.
Low reaction temperature	Increase the reaction temperature, but be mindful of potential side reactions.	
Poorly reactive substrate	For aryl chlorides or sterically hindered substrates, switch to a more active catalyst system (e.g., Pd(dba) ₂ /RuPhos) and consider using microwave irradiation.[3][15][17]	
Formation of Homocoupled Products	Side reaction of the organostannane	Lower the reaction temperature and ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in Removing Tin Byproducts	Incomplete removal during workup	Use a fluoride workup (e.g., aqueous KF) or chromatography on silica gel impregnated with KF.

Applications in Research and Development

The palladium-catalyzed hydroxymethylation with **(tributylstannyl)methanol** has found application in the synthesis of a variety of complex molecules, including natural products and

pharmaceutical intermediates.^{[2][3][4]} For instance, it has been a key step in the total synthesis of justicidin B.^[2] Its reliability and functional group tolerance make it an attractive method for introducing a primary alcohol in the late stages of a synthetic sequence, avoiding the need for protecting group manipulations.

Conclusion

The palladium-catalyzed cross-coupling of **(tributylstanny)methanol** is a powerful and versatile method for the direct hydroxymethylation of organic electrophiles. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize this reaction to construct complex molecules with high efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and organic synthesis to successfully implement this valuable transformation in their work.

References

- Hasník, Z., Šilhár, P., & Hocek, M. (2008). Hydroxymethylations of Aryl Halides by Pd-Catalyzed Cross-Couplings with (Benzoyloxy)methylzinc Iodide – Scope and Limitations of the Reaction. *Synlett*, 2008(04), 543–546.
- Murai, N., Yonaga, M., & Tanaka, K. (2012).
- Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. *Organic Letters*.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.
- Knochel, P., & Sämann, C. (2012).
- Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. *Organic Syntheses*, 71, 133.
- ResearchGate. (n.d.). Stille coupling of **(tributylstanny)methanol**s and PhBr with Pd0Ln.
- Canada.ca. (n.d.). Stille Coupling Reactions Involving α -Alkoxybenzylstannanes.
- Hammerschmidt, F., & Wuggenig, F. (2009). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. *European Journal of Organic Chemistry*, 2009(21), 3537–3546.
- Synthonix. (n.d.). **(Tributylstanny)methanol** - [T15786].
- LookChem. (n.d.). **(Tributylstanny)methanol**.
- Chemsoc. (2024). **(tributylstanny)Methanol** | CAS#:1133932-08-7.

- FAQ. (n.d.). What is the synthesis and purification method of **(TRIBUTYLSTANNYL)METHANOL?**.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- J&K Scientific LLC. (2024). Stille Cross-Coupling.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Royal Society of Chemistry. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.
- Chemistry LibreTexts. (2020). 13.6: Synthesis of Alcohols - Review.
- University of Northern Colorado. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups.
- AK LECTURES. (2014, June 25). Synthesis of Alcohols from Carbonyls and Organometallic Reagents [Video]. YouTube.
- Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Stannane synthesis by stannylation or C-Sn coupling reaction.
- Organic Chemistry Portal. (n.d.). A Practical One-Pot Synthesis of Vinylstannanes from Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Buy (Tributylstannyl)methanol | 27490-33-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (Tributylstannyl)methanol for Organic Synthesis and Polymers [hzsqchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]

- 7. lookchem.com [lookchem.com]
- 8. biosynth.com [biosynth.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
- 14. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (Tributylstanny)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3082698#palladium-catalyzed-cross-coupling-with-tributylstanny-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com